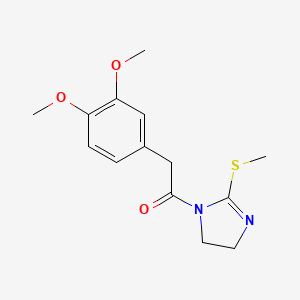

2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-18-11-5-4-10(8-12(11)19-2)9-13(17)16-7-6-15-14(16)20-3/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOOGRQSFMXZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The methylthio group can undergo redox reactions, modulating cellular redox states .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl group but differs in the presence of a nitrile group instead of the imidazole and ethanone moieties.

2-(3,4-Dimethoxyphenyl)ethanol: Contains the dimethoxyphenyl group and an ethanol moiety, lacking the imidazole and methylthio groups.

2-(3,4-Dimethoxyphenyl)ethylamine: Similar in having the dimethoxyphenyl group but contains an ethylamine moiety instead of the imidazole and ethanone groups.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, methylthio group, and ethanone moiety allows for diverse interactions with biological targets and chemical reagents .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique imidazole ring along with a methoxy-substituted phenyl group. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with a methylthio-substituted imidazole derivative. This reaction often employs various catalysts and solvents to optimize yield and purity.

Antihypertensive Effects

Research indicates that compounds containing the imidazoline moiety can exhibit significant antihypertensive activity. For example, a study evaluated the binding affinities of related imidazoline derivatives to imidazoline binding sites (IBS) and adrenergic receptors. Results showed that high-affinity compounds effectively reduced mean arterial blood pressure (MAP) in spontaneously hypertensive rats, suggesting potential therapeutic applications for hypertension management .

Anticancer Properties

The compound has also been submitted for evaluation by the National Cancer Institute (NCI), highlighting its potential as an anticancer agent. Preliminary studies suggest that similar imidazole derivatives may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Study 1: Cardiovascular Effects

A study published in Plos One examined the cardiovascular effects of related imidazoline compounds on hypertensive models. The findings revealed that certain derivatives significantly lowered blood pressure and heart rate, supporting their use as potential antihypertensive agents .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer activity of imidazole derivatives. The results indicated that these compounds could inhibit tumor growth in vitro, demonstrating their potential as novel therapeutic agents against various cancers.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃S |

| Molecular Weight | 284.34 g/mol |

| Antihypertensive Activity | Significant reduction in MAP |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Antioxidant Activity | Scavenges free radicals |

Q & A

[Basic] What are the key considerations for designing a synthetic route for this compound?

The synthesis must prioritize regioselectivity and functional group compatibility. For imidazole-based compounds like this, nucleophilic substitution reactions are critical. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during thioether bond formation . Catalysts such as K₂CO₃ or Et₃N can facilitate deprotonation of the imidazole ring. Reaction temperatures should be controlled (60–80°C) to avoid decomposition of the dimethoxyphenyl moiety .

[Advanced] How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

- Solvent selection : Aprotic solvents reduce side reactions (e.g., hydrolysis of the methylthio group).

- Catalyst screening : Test bases like DBU for enhanced imidazole ring activation .

- Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to stabilize intermediates.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves imidazole byproducts .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm) and methylthio (δ 2.1–2.3 ppm) groups. Overlapping aromatic signals may require 2D NMR (e.g., HSQC) .

- IR spectroscopy : Confirm C=O (1665–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 347.12) .

[Advanced] How can researchers resolve contradictions in NMR signal assignments for structurally similar analogs?

Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference. For overlapping aromatic signals, employ NOESY or ROESY to differentiate spatial proximities. Computational tools (e.g., DFT-based NMR prediction) can cross-validate experimental data .

[Advanced] What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Substitution patterns : Compare bioactivity of analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-fluoro phenyl groups) .

- Molecular docking : Map interactions with biological targets (e.g., enzymes with imidazole-binding pockets) using software like AutoDock Vina .

- Pharmacophore modeling : Identify critical features (e.g., methylthio group’s lipophilicity) using Schrödinger Suite .

[Advanced] How should researchers address discrepancies in reported biological activity data?

Validate findings using orthogonal assays . For example:

- If cytotoxicity conflicts arise, compare MTT and LDH assays .

- Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

[Advanced] What computational methods are effective for predicting physicochemical properties?

- LogP calculations : Use MarvinSketch or ACD/Labs to estimate lipophilicity.

- Solubility : Apply the General Solubility Equation (GSE) with input from Hansen solubility parameters .

- pKa prediction : Tools like Epik (Schrödinger) model the imidazole ring’s basicity (predicted pKa ~6.8) .

[Basic] What stability challenges arise during storage, and how can they be mitigated?

The methylthio group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C. For aqueous solutions, add antioxidants (e.g., 0.1% BHT) and buffer to pH 6–7 .

[Advanced] How can regioselectivity issues in imidazole ring functionalization be addressed?

Use directing groups (e.g., Boc-protected amines) to control substitution sites. For example, Pd-catalyzed C–H activation can selectively modify the 4,5-dihydroimidazole ring .

[Advanced] What methodologies are used to identify biological targets for this compound?

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins .

- Chemical proteomics : Combine SILAC (stable isotope labeling) with LC-MS/MS to map interactomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.